REACTION_CXSMILES
|
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[Br:14][CH2:15][CH2:16]O.[C:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH2:27][C:28]([O:30][CH2:31][CH2:32][Br:33])=[O:29])([OH:20])=[O:19].P(Cl)(Cl)(Cl)(Cl)[Cl:35]>C1C=CC=CC=1.S(=O)(=O)(O)O>[Br:33][CH2:32][CH2:31][O:30][C:28](=[O:29])[CH2:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[C:18]([OH:20])=[O:19].[Br:14][CH2:15][CH2:16][C:1]1[O:13][C:5]([C:4]2[C:3]([C:2]=1[Cl:35])=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2-bromoethyl 2-carboxyphenylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C=CC=C1)CC(=O)OCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The benzene was removed
|
Type
|
CUSTOM
|
Details
|
the residue triturated with petroleum ether
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography with methylene chloride as an eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC(CC1=C(C=CC=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC=1OC(=O)C2=CC=CC=C2C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |